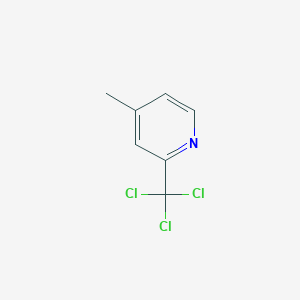

4-Methyl-2-(trichloromethyl)pyridine

Description

4-Methyl-2-(trichloromethyl)pyridine is a pyridine derivative characterized by a methyl group at the 4-position and a trichloromethyl group at the 2-position. The trichloromethyl group serves as a strong electron-withdrawing substituent, influencing the electronic properties of the pyridine ring and enhancing reactivity in synthetic applications .

Properties

CAS No. |

68265-89-4 |

|---|---|

Molecular Formula |

C7H6Cl3N |

Molecular Weight |

210.5 g/mol |

IUPAC Name |

4-methyl-2-(trichloromethyl)pyridine |

InChI |

InChI=1S/C7H6Cl3N/c1-5-2-3-11-6(4-5)7(8,9)10/h2-4H,1H3 |

InChI Key |

ZFWFHYBUNDSGTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(trichloromethyl)pyridine typically involves the chlorination of 4-methylpyridine. One common method includes the reaction of 4-methylpyridine with trichloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: Industrial production of 4-Methyl-2-(trichloromethyl)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(trichloromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: 4-Methyl-2-methylpyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-(trichloromethyl)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trichloromethyl)pyridine involves its interaction with specific molecular targets. The trichloromethyl group is known to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or antifungal effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Penclomedine (3,5-Dichloro-4,6-dimethoxy-2-(trichloromethyl)pyridine)

- Structural Differences : Penclomedine (PEN) shares the 2-(trichloromethyl)pyridine core but includes additional chloro and methoxy groups at the 3,4,5,6-positions.

- Biological Activity: PEN exhibits antitumor activity against MX-1 human breast tumor xenografts. Modifications at the 4- and 6-positions (e.g., hydroxyl or ester groups) alter its metabolic stability and efficacy. For example, 4-DMPEN, a major metabolite, retains activity but with reduced potency compared to PEN .

4-Methyl-2-(m-tolyl)pyridine

- Structural Differences : Replaces the trichloromethyl group with a m-tolyl (methylphenyl) group.

- Physicochemical Properties : Higher hydrophobicity due to the aromatic tolyl group, with a molecular weight of 183.25 g/mol. This contrasts with the polar trichloromethyl group, which increases solubility in polar solvents .

- Applications : Primarily used in research as a building block for heterocyclic synthesis, lacking the bioactive profile of halogenated analogues .

2-Amino-4-methylpyridine Derivatives

- Example : 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (Compound 33 in ).

- Functional Differences: The amino group at the 2-position enhances hydrogen-bonding capacity, making it suitable for enzyme inhibition (e.g., inducible nitric oxide synthase). The trichloromethyl group in 4-Methyl-2-(trichloromethyl)pyridine, however, offers steric bulk and electronic effects critical for binding to hydrophobic enzyme pockets .

Comparison with Thiazole-Pyridine Hybrids

- Example : 5-[4-Methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted derivatives ().

- Synthetic Complexity : Thiazole ring formation requires multi-step reactions (e.g., cyclization with thioureas), whereas 4-Methyl-2-(trichloromethyl)pyridine can be synthesized in fewer steps .

- Reactivity : The trichloromethyl group undergoes nucleophilic displacement more readily than thiazole rings, enabling diversification into bioactive analogues .

Melting Points and Stability

Data Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.